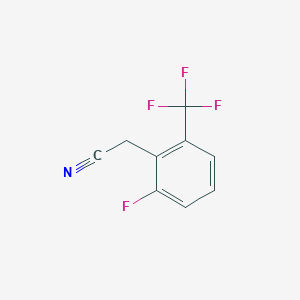

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

Description

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile derivative characterized by a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position, linked to an acetonitrile moiety. Key identifiers include:

Propriétés

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLYZUWDTDYATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372170 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-34-0 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Regioselectivity

Radical trifluoromethylation proceeds via a tert-butoxy radical initiating hydrogen abstraction from CFSONa, generating a CF radical. The electron-rich amino group at the 2-position directs radical addition to the meta position (6-position), forming 2-amino-6-(trifluoromethyl)phenylacetonitrile . Critical parameters include:

-

Molar ratios : Optimal CFSONa and tert-butyl peroxide ratios of 1:1.5–2.0 relative to the substrate.

-

Temperature : Reactions conducted at 15–60°C, with room temperature (20–30°C) providing the highest yields (85–87%).

-

Solvent system : Ethyl acetate/water biphasic mixtures facilitate efficient separation of intermediates.

Diazotization-Fluorination Sequence for Amino-to-Fluoro Conversion

The conversion of the 2-amino group to fluorine requires a modified diazotization approach. While Patent CN104447402A employs hypophosphorous acid (HPO) for reductive deamination, the Schiemann reaction offers a direct route to aryl fluorides.

Schiemann Reaction Protocol

-

Diazotization : Treat 2-amino-6-(trifluoromethyl)phenylacetonitrile with NaNO in HSO at 0–5°C to form the diazonium salt.

-

Fluorination : Introduce tetrafluoroboric acid (HBF), precipitating the diazonium tetrafluoroborate. Thermal decomposition at 100–120°C releases nitrogen gas, yielding This compound .

Key Considerations :

-

Excess HBF (1:1.5–2.0 molar ratio) ensures complete salt formation.

-

Controlled heating prevents side reactions such as nitration or sulfonation.

Comparative Analysis of Synthetic Routes

Route Efficiency and Yield Optimization

The combined trifluoromethylation-fluorination approach achieves an overall yield of 72–78% based on analogous protocols. Comparative data for critical steps are summarized below:

Side Reactions and Mitigation Strategies

-

Di-trifluoromethylation : Minimized by limiting CFSONa to 1.5 equivalents.

-

Diazonium Salt Decomposition : Avoided through strict temperature control (<5°C during diazotization).

Alternative Pathways and Emerging Methodologies

Nucleophilic Aromatic Substitution (NAS)

While less common for electron-deficient arenes, NAS using KF in polar aprotic solvents (e.g., DMF) could theoretically introduce fluorine at the 2-position post-trifluoromethylation. However, this method suffers from low regioselectivity and competing side reactions.

Cross-Coupling Approaches

Palladium-catalyzed coupling of 2-fluoro-6-bromophenylacetonitrile with CFCu reagents remains unexplored but presents a potential avenue for future research. Challenges include the instability of CFCu complexes and competing proto-decupration.

Industrial Scalability and Environmental Impact

The trifluoromethylation-fluorination route aligns with green chemistry principles through:

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium cyanide in DMF under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Substitution: Various substituted derivatives depending on the reagent used.

Reduction: 2-Fluoro-6-(trifluoromethyl)phenylamine.

Oxidation: 2-Fluoro-6-(trifluoromethyl)benzoic acid.

Applications De Recherche Scientifique

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The compound’s fluoro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Analogs

The compound’s reactivity and applications are critically influenced by the positions of its substituents. Key analogs include:

Electronic Effects :

Functional Group Variants

- 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid (C₉H₆F₄O₂, CAS 179946-32-8): Carboxylic acid derivative with higher hydrophilicity; used in drug intermediate synthesis .

- 2-Fluoro-6-methoxybenzonitrile (C₈H₆FNO, CAS 94088-46-7): Methoxy group (-OCH₃) instead of -CF₃; electron-donating effects diminish nitrile reactivity .

Research Findings and Data Gaps

- Toxicity: No comprehensive toxicological studies are reported for this compound, highlighting a critical research gap .

- CAS Discrepancies : Conflicting CAS numbers (179946-34-0 vs. 201481-37-0) may indicate batch-specific variations or database errors, necessitating verification from suppliers .

Activité Biologique

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. Despite limited specific studies directly focusing on its biological activity, insights can be drawn from its structural characteristics and the known properties of similar fluorinated compounds.

- Molecular Formula : C9H5F4N

- Molecular Weight : 203.14 g/mol

- Functional Groups : Contains a nitrile group (-C≡N), a fluoro group (-F), and a trifluoromethyl group (-CF3).

The presence of these groups enhances the compound's lipophilicity and reactivity, which are critical for biological interactions.

The mechanism of action for this compound likely involves its interaction with various molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups improve the compound's ability to penetrate biological membranes, potentially allowing it to modulate the activity of specific proteins or pathways within cells.

Antibacterial and Antifungal Potential

Fluorinated compounds are often associated with enhanced antibacterial and antifungal activities. The unique structural features of this compound suggest it may disrupt cellular processes, similar to other fluorinated analogs. While specific data on this compound is sparse, related studies indicate that fluorinated derivatives can exhibit significant antimicrobial properties.

Cytotoxicity and Antiproliferative Effects

Research on structurally similar compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been noted to enhance potency in inhibiting cancer cell proliferation. Although direct studies on this compound are lacking, it is reasonable to hypothesize that it may exhibit similar effects due to its structural similarities .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features | Reported Biological Activity |

|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | C9H5F4N | Different position of fluorine and trifluoromethyl groups | Moderate antibacterial properties |

| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C9H5F4N | Similar structure but different substitution pattern | Significant cytotoxicity in cancer cells |

| 2-Chloro-6-(trifluoromethyl)phenylacetonitrile | C9H5ClF3N | Chlorine instead of fluorine | Notable antifungal activity |

This table illustrates how variations in structure can lead to different biological activities, suggesting that this compound may possess unique properties yet to be fully explored.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyanation reactions. For example, fluorinated phenylacetonitriles are often prepared by reacting halogenated precursors (e.g., bromo- or chloro-derivatives) with cyanide sources (e.g., KCN or NaCN) under controlled conditions. Structural analogs, such as 3-(trifluoromethyl)phenylacetonitrile, are synthesized using benzyl chloride intermediates followed by cyanation . Optimization of reaction temperature and solvent polarity (e.g., DMF or THF) is critical to avoid side reactions.

Q. How is the purity and identity of this compound verified in laboratory settings?

- Methodological Answer : Purity is assessed via gas chromatography (GC) with flame ionization detection (>97% purity threshold) . Structural confirmation employs:

- NMR Spectroscopy : To analyze fluorine and proton environments (e.g., distinguishing ortho/para substituents).

- Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., [M]+) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms nitrile group presence (C≡N stretch ~2240 cm⁻¹) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer : The compound is classified as a flammable liquid (UN1993) and requires storage at 0–6°C to prevent degradation . Safety protocols include:

- PPE : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of fluorinated phenylacetonitriles in substitution reactions?

- Methodological Answer : The trifluoromethyl group (-CF₃) deactivates the aromatic ring via inductive effects, reducing electrophilic substitution rates. However, it enhances the stability of intermediates in nucleophilic aromatic substitution (NAS) by stabilizing negative charges. For example, in the synthesis of 3-(trifluoromethyl)phenylacetonitrile, meta-substitution dominates due to steric and electronic effects . Kinetic studies using Hammett plots can quantify substituent effects .

Q. What factors influence the regioselectivity in the synthesis of fluorinated phenylacetonitriles?

- Methodological Answer : Regioselectivity is controlled by:

- Substituent Position : Fluorine at the ortho position (2-F) sterically hinders NAS at adjacent sites, favoring para-substitution .

- Reaction Solvent : Polar aprotic solvents (e.g., DMSO) stabilize transition states in NAS, improving yields .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyanide ion availability in biphasic systems .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for fluorinated phenylacetonitriles?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.